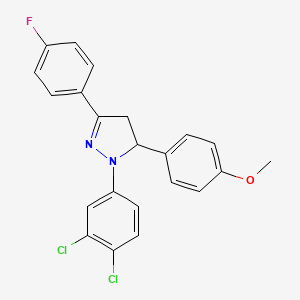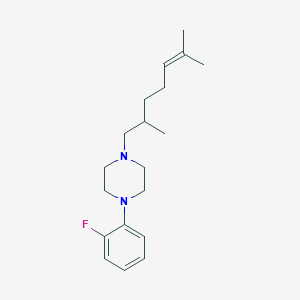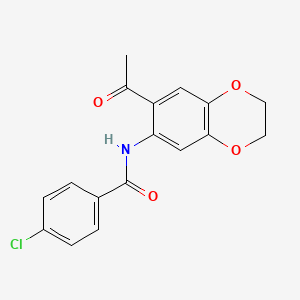
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTRinh-172 has been shown to improve the function of CFTR in cells with certain mutations, making it a promising candidate for the development of new treatments for CF.
Mechanism of Action
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 works by inhibiting the activity of the N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR protein, which is responsible for regulating the flow of ions and water across cell membranes. By inhibiting N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR activity, N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 can improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, leading to improved ion and water transport and reduced symptoms of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 has been shown to have a number of biochemical and physiological effects, including improving the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, reducing inflammation in the lungs, and improving lung function in animal models of this compound. N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 for lab experiments is its ability to improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, making it a useful tool for studying the underlying mechanisms of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide and related diseases. However, N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 may not be effective in all cell types or in all mutations of the N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR gene, and its effects may be influenced by other factors such as the presence of other drugs or compounds.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172, including:
1. Further studies on the mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172, including its effects on ion and water transport across cell membranes.
2. Development of new formulations of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 that can be delivered directly to the lungs or other affected tissues.
3. Testing of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 in clinical trials to evaluate its safety and efficacy as a therapeutic agent for N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide and related diseases.
4. Screening of other small molecule inhibitors for their potential to improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with different mutations or in other related diseases.
Overall, N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 is a promising candidate for the development of new treatments for this compound and related diseases, and further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 can be synthesized using a variety of methods, including the reaction of 5-chloro-2-phenoxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization. Other methods for synthesizing N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 have also been reported in the literature.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 has been extensively studied for its potential therapeutic applications in treating N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide and other related diseases. In vitro studies have shown that N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 can improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, including the most common mutation, ΔF508. In vivo studies using animal models of this compound have also shown promising results, with N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 improving lung function and reducing inflammation.
properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-13-10-11-18(24-14-6-2-1-3-7-14)17(12-13)22-19(23)15-8-4-5-9-16(15)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBULOJFCZGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4937081.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)

![8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)